methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 941978-42-3
Cat. No.: VC11871409
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941978-42-3 |
|---|---|
| Molecular Formula | C20H19NO4S2 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3 |
| Standard InChI Key | RSIWVNQKVWRUOH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC |
Introduction
Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry due to its structural complexity and functional group diversity. This compound belongs to the thiophene carboxylate derivatives, which are known for their biological and pharmacological activities, including antibacterial and antioxidant properties.
Molecular Formula and Weight
Structural Features
The compound features:
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A thiophene ring substituted with a carboxylate group.
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A sulfamoyl group attached to the thiophene ring, linked to a 3-methylphenyl moiety.
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A methyl-substituted phenyl group at the 4-position of the thiophene ring.
IUPAC Name
Methyl 3-[(3-methylphenyl)[(4-methylphenyl)sulfamoyl]]thiophene-2-carboxylate .
General Synthetic Strategy
The synthesis of methyl thiophene-based carboxylates often involves:
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Cyclization of precursor compounds such as arylazo derivatives or mercaptoacrylate intermediates.
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Functionalization at specific positions on the thiophene ring using sulfonamide or sulfamoyl reagents.
Example Reaction Scheme
A typical pathway includes:
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Starting with a thiophene derivative.
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Introducing a sulfamoyl group via sulfonamide coupling reactions.
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Final esterification using methylating agents like dimethyl sulfate.
Antioxidant Potential
The presence of electron-donating groups (e.g., methyl groups) on the phenyl rings contributes to free radical scavenging activity, making it a candidate for antioxidant studies .
NMR Spectroscopy
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1^{1}1H NMR: Signals corresponding to aromatic protons, methyl groups, and sulfamoyl NH protons are expected.
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13^{13}13C NMR: Peaks for thiophene carbons, carboxylate carbon, and aromatic carbons.
Mass Spectrometry
The molecular ion peak at confirms the molecular weight of the compound .
Comparative Data Table
Applications and Future Directions
This compound's structural features make it a promising candidate for:
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Drug Development: Its antibacterial and antioxidant properties suggest potential therapeutic applications.
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Material Science: Thiophene derivatives are often used in organic electronics due to their conductive properties.
Future research could focus on:
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Structure-activity relationship (SAR) studies to optimize biological activity.
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In-depth pharmacokinetic profiling for drug development.
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